REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[N:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][CH:11]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[S:9][C:16]([C:13]3[CH:14]=[CH:15][N:10]=[CH:11][CH:12]=3)=[N:1][C:2]=2[CH:7]=1
|
Name
|
|
Quantity
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6.5 g
|
Type
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reactant
|
Smiles
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NC1=C(C=CC(=C1)Cl)S
|
Name
|
|
Quantity
|
0.04 mol
|
Type
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reactant
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Smiles
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N1=CC=C(C=C1)C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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ClC=1C=CC2=C(N=C(S2)C2=CC=NC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 18.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |